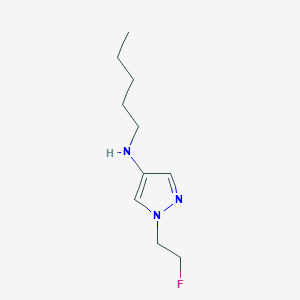
1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with propylamine to yield the final product.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding affinities.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the discovery of new active ingredients.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole: Lacks the propylamine group, resulting in different biological activities.
4-Methyl-N-propyl-1H-pyrazol-3-amine: Lacks the fluoroethyl group, affecting its chemical reactivity and pharmacokinetic properties.
1-(2-Fluoroethyl)-4-methyl-N-ethyl-1H-pyrazol-3-amine: Contains an ethyl group instead of a propyl group, leading to variations in its biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16FN3 |
|---|---|
Poids moléculaire |
185.24 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H16FN3/c1-3-5-11-9-8(2)7-13(12-9)6-4-10/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
FILOXXODWMGTQK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NN(C=C1C)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740045.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740053.png)
![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B11740062.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)
![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)

![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
